2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties.
The compound is cataloged under the Chemical Abstracts Service number 887207-26-3 and can be sourced from various chemical suppliers, including BenchChem and PubChem, where it is available for research purposes.
This compound falls under the category of acetamides, specifically those that contain heterocyclic structures. It is classified based on its functional groups and structural characteristics, which include methoxy groups and thiazolo[5,4-B]pyridine moieties.
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. Advanced techniques like high-pressure reactors and chromatography are frequently employed in industrial settings to enhance production efficiency.
The molecular structure of 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can be represented by its IUPAC name and structural formula:
InChI=1S/C23H21N3O3S/c1-14-16(22-26-18-8-5-11-24-23(18)30-22)6-4-7-17(14)25-21(27)13-15-9-10-19(28-2)20(12-15)29-3/h4-12H,13H2,1-3H3,(H,25,27)
.The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity or stability in different environments.
The mechanism of action for 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves interaction with specific molecular targets within biological systems.
The compound may bind to certain enzymes or receptors, modulating their activity. For instance:
Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes at the molecular level.
The physical properties of 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in various chemical environments and its potential applications in drug formulation.
The compound has several noteworthy applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9